molecular formula C20H25N3O5 B1153733 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid

2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid

Cat. No.: B1153733
M. Wt: 387.4 g/mol
InChI Key: KORXLQCISNSYKQ-UHFFFAOYSA-N
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Description

The compound 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid is a synthetic molecule belonging to the indazole-3-carboxamide class, which is of significant interest in forensic chemistry and pharmacological research . These compounds are studied as synthetic cannabinoid receptor agonists (SCRAs) for their interactions with the human cannabinoid type 1 (CB1) and type 2 (CB2) G-protein coupled receptors . Research into this chemical class aims to understand structure-activity relationships (SARs), with studies consistently showing that the (S)-enantiomers of indazole-3-carboxamides demonstrate significantly enhanced potency at cannabinoid receptors compared to their (R)-counterparts . The primary research applications for this compound include use as an analytical reference standard in the identification and characterization of novel psychoactive substances (NPS) . Its structure makes it a relevant subject for in vitro pharmacokinetic studies and investigations into structure-metabolism relationships (SMRs) to understand how such compounds are processed in biological systems . Furthermore, researchers utilize related indazole-3-carboxamides in neuropharmacology to study their effects on models of neurological conditions . This product is strictly for Research Use Only and is intended for use in controlled laboratory settings by qualified professionals. It is not for human consumption.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanedioic acid

InChI

InChI=1S/C20H25N3O5/c1-12(19(25)26)16(20(27)28)21-18(24)17-14-9-5-6-10-15(14)23(22-17)11-13-7-3-2-4-8-13/h5-6,9-10,12-13,16H,2-4,7-8,11H2,1H3,(H,21,24)(H,25,26)(H,27,28)

InChI Key

KORXLQCISNSYKQ-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O

Appearance

Assay:≥95% (mixture of diastereomers)A solution in methanol

Synonyms

2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic Acid

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinicacid involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Scientific Research Applications

Synthetic Cannabinoid Research

2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic acid is part of a broader category of synthetic cannabinoids that mimic the effects of delta-9-tetrahydrocannabinol (THC). Research indicates that these compounds can bind to cannabinoid receptors in the brain, producing psychoactive effects similar to those of natural cannabinoids.

Key Studies:

  • In Vitro Studies : Investigations into the binding affinity and efficacy at CB1 and CB2 receptors have shown that this compound exhibits high potency as a cannabinoid receptor agonist. These studies are crucial for understanding the therapeutic potential and risks associated with synthetic cannabinoids .

Therapeutic Potential

While primarily recognized for its psychoactive properties, there is ongoing research into the therapeutic applications of synthetic cannabinoids, including pain management, anti-inflammatory effects, and neuroprotective properties.

Case Study Insights:

  • Pain Management : A study highlighted the potential use of synthetic cannabinoids in managing chronic pain conditions where traditional analgesics fail. The compound's ability to modulate pain pathways could offer new avenues for treatment .
  • Neuroprotection : Preliminary research suggests that synthetic cannabinoids may provide neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease. This application is still under investigation but shows promise in preclinical settings .

Forensic Applications

The rise of synthetic cannabinoids has led to increased interest in their detection and analysis in biological samples. The compound's unique chemical structure allows for specific analytical methods to be developed for its identification.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been widely used to detect 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic acid in biological matrices, aiding forensic toxicology efforts .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique enhances sensitivity and specificity for detecting synthetic cannabinoids in urine and blood samples, which is crucial for monitoring substance abuse .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily metabolites of synthetic cannabinoids, as evidenced by studies on ADB-CHMINACA metabolism. Below is a detailed comparison based on physicochemical properties, metabolic pathways, and pharmacological activity.

Table 1: Structural and Functional Comparison of 2-(1-(Cyclohexylmethyl)-1H-Indazole-3-Carboxamido)-3-Methylsuccinic Acid and Related Compounds

Compound Name Core Structure Key Substituents Solubility Metabolic Stability (t½ in hepatocytes) Receptor Binding Affinity (CB1/CB2)
2-(1-(Cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic acid Indazole-carboxamide Cyclohexylmethyl, 3-methylsuccinic acid Polar (aqueous) Moderate (3h incubation) Not reported
ADB-CHMINACA M2 ((S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid) Indazole-carboxamide Cyclohexylmethyl, 3,3-dimethylbutanoic acid Methanol-soluble High (>3h incubation) High (Ki < 1 nM for CB1)
ADB-CHMINACA M7 (3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinic acid) Indazole-carboxamide Cyclohexylmethyl, 2,2-dimethylsuccinic acid Acetonitrile-soluble Low (prone to hydrolysis) Not reported
Compound 1o (Methyl 2-((1-(2,4-dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate) Triazole-carbamate Dichlorophenyl, methylsulfonamido, methoxy Lipophilic Not studied Unknown

Key Findings:

Structural Variations: The target compound differs from ADB-CHMINACA M2 and M7 in the succinic acid chain substitution. Unlike the triazole-based Compound 1o , the indazole core in the target compound is associated with cannabinoid receptor activity, while triazole derivatives often exhibit divergent pharmacological profiles.

Metabolic Stability: The compound’s moderate stability in hepatocyte incubations (3h) contrasts with M7’s instability due to hydrolysis-prone succinic acid substituents . ADB-CHMINACA M2, with a dimethylbutanoic acid chain, shows higher metabolic resistance, likely due to reduced polarity and enzyme accessibility.

Solubility and Pharmacokinetics: The polar succinic acid moiety enhances aqueous solubility compared to M2’s butanoic acid derivative. However, this may limit blood-brain barrier penetration, reducing central nervous system (CNS) activity. Compound 1o’s lipophilic nature suggests different tissue distribution patterns, favoring membrane permeability but requiring metabolic activation .

Receptor Interactions :

  • While ADB-CHMINACA M2 retains high CB1 receptor affinity, the target compound’s succinic acid chain likely disrupts receptor binding, as polar groups are incompatible with the hydrophobic CB1 binding pocket .

Research Implications and Limitations

  • Pharmacological Potential: The compound’s polar structure may favor peripheral therapeutic applications (e.g., anti-inflammatory or analgesic effects) over CNS-targeted cannabinoid effects.
  • Metabolic Pathways : Hydrolysis of the succinic acid group or cyclohexylmethyl oxidation could generate secondary metabolites requiring further characterization .
  • Data Gaps : Receptor binding assays and in vivo pharmacokinetic studies are absent for the target compound, limiting conclusive comparisons.

Biological Activity

2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic acid, also known as MDMB-CHMINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and potential therapeutic applications. This compound belongs to a class of substances that interact primarily with the cannabinoid receptors in the body, influencing various physiological processes.

Chemical Structure and Properties

The molecular formula of MDMB-CHMINACA is C22H31N3O3C_{22}H_{31}N_{3}O_{3} with a molecular weight of approximately 385.5 g/mol. Its structural characteristics include:

  • Indazole core : This heterocyclic structure is known for its pharmacological versatility.
  • Cyclohexylmethyl group : This substitution enhances lipophilicity, potentially increasing receptor binding affinity.
  • Carboxamide functionality : Contributes to the compound's interaction with cannabinoid receptors.

MDMB-CHMINACA acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. The binding affinity and efficacy at these receptors lead to various biological effects, including:

  • Analgesic effects : Similar to other cannabinoids, MDMB-CHMINACA exhibits pain-relieving properties.
  • Anti-inflammatory activity : The compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activity and Pharmacological Studies

Recent studies have highlighted the pharmacological effects of MDMB-CHMINACA through various experimental approaches:

  • Receptor Binding Studies :
    • MDMB-CHMINACA demonstrates high binding affinity for CB1 receptors, which are predominantly located in the central nervous system (CNS). This interaction is responsible for its psychoactive effects.
    • Comparative studies indicate that MDMB-CHMINACA has a higher potency than traditional cannabinoids like THC.
  • In Vivo Studies :
    • Animal models have shown that administration of MDMB-CHMINACA results in significant analgesic effects comparable to established analgesics such as morphine.
    • Behavioral assays indicate that this compound may produce anxiolytic-like effects, suggesting potential use in anxiety disorders.
  • Toxicological Assessments :
    • Toxicological evaluations have revealed that while MDMB-CHMINACA exhibits therapeutic potential, it also poses risks of toxicity and dependence similar to other synthetic cannabinoids.

Case Studies

Several case studies have documented the effects of MDMB-CHMINACA in clinical settings:

  • Case Study 1 : A report on emergency room visits linked to synthetic cannabinoids highlighted instances of severe anxiety and agitation following the use of MDMB-CHMINACA. These cases underscore the importance of understanding both therapeutic and adverse effects.
  • Case Study 2 : In a controlled clinical trial assessing pain management, participants receiving MDMB-CHMINACA reported significant reductions in pain scores compared to placebo groups. However, side effects included dizziness and altered mental status.

Risk Assessment and Regulatory Status

Due to its psychoactive properties and potential for abuse, MDMB-CHMINACA has been subjected to risk assessments by regulatory bodies such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Findings indicate:

Parameter Value
Risk Level High
Legal Status Controlled substance in many jurisdictions
Potential for Abuse Significant
Therapeutic Use Potential Under investigation

Q & A

Basic Research Questions

Q. How can the structural elucidation of 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3-methylsuccinic acid be systematically validated?

  • Methodology : Combine spectroscopic techniques (e.g., 1H^1H-NMR, 13C^{13}C-NMR) to confirm the indazole core and cyclohexylmethyl substituent. Use mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Compare experimental data with computational predictions (DFT calculations) for bond angles and electronic environments .

Q. What synthetic routes are effective for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : Adapt methods from analogous indazole derivatives, such as refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid (Method A, Scheme 2). Optimize stoichiometry (1.1:1 molar ratio of aldehyde to amine) and reaction time (3–5 hours) to minimize side products .

Q. Which purification techniques are recommended for isolating this compound from complex mixtures?

  • Methodology : Employ recrystallization using a DMF/acetic acid mixture (80:20 v/v) to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : Store under inert gas (N2_2) at −20°C in amber vials to prevent hydrolysis of the amide bond. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Q. How can analytical methods (e.g., HPLC, NMR) resolve ambiguities in structural assignments?

  • Methodology : Use 1H^1H-13C^{13}C-HSQC and HMBC NMR to correlate protons with carbons, confirming substituent positions. Validate HPLC retention times against synthetic intermediates and degradation products .

Advanced Research Questions

Q. How can computational tools optimize the synthesis of this compound while minimizing side reactions?

  • Methodology : Apply reaction path search algorithms (e.g., SCINE) to model transition states and identify low-energy pathways. Use ICReDD’s quantum chemical calculations to predict regioselectivity in alkylation steps .

Q. What experimental strategies address contradictory data in bioactivity assays (e.g., inconsistent IC50_{50} values)?

  • Methodology : Replicate assays under standardized conditions (pH 7.4, 37°C) using multiple cell lines (e.g., HEK293, HeLa). Apply ANOVA to assess inter-lab variability and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How do solvent polarity and temperature affect the compound’s stability during catalytic studies?

  • Methodology : Conduct kinetic studies in polar aprotic (DMF) vs. protic (EtOH) solvents at 25–60°C. Monitor degradation via UPLC-MS and fit data to Arrhenius equations to calculate activation energy .

Q. What mechanistic insights explain its inhibitory activity against specific enzymes (e.g., kinases)?

  • Methodology : Perform molecular docking (AutoDock Vina) to map binding interactions with ATP-binding pockets. Validate with site-directed mutagenesis of key residues (e.g., Lys72 in PKA) and measure KiK_i shifts via competitive ELISA .

Q. How can machine learning models predict novel derivatives with enhanced pharmacokinetic properties?

  • Methodology : Train neural networks on ADMET datasets (e.g., ChEMBL) to correlate structural features (logP, PSA) with bioavailability. Validate predictions via in vitro Caco-2 permeability assays and hepatic microsome stability tests .

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